
1-Bromo-4-(difluoromethyl)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(difluoromethyl)-2-iodobenzene is an organic compound with the molecular formula C7H4BrF2I It is a halogenated aromatic compound, characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethyl)-2-iodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. One common method involves the following steps:
Bromination: Starting with 4-(difluoromethyl)benzene, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the para position.
Iodination: The brominated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like nitric acid (HNO3) to introduce the iodine atom at the ortho position.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: This compound is a valuable substrate for cross-coupling reactions like Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.
Cross-Coupling Reactions: Products are typically biaryl compounds or other complex aromatic structures.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-2-iodobenzene has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: This compound is utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It serves as a probe in biochemical studies to investigate the interactions of halogenated aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-iodobenzene is primarily based on its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These halogens can undergo substitution or coupling reactions, allowing the compound to form new bonds and interact with other molecules. The difluoromethyl group also imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.
1-Bromo-4-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of difluoromethyl, altering its electronic properties and reactivity.
Uniqueness: 1-Bromo-4-(difluoromethyl)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns in synthetic chemistry. The combination of these halogens with the difluoromethyl group makes it a versatile intermediate for various chemical transformations.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWVZHWJWGKEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2707287.png)

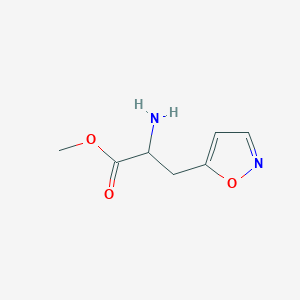
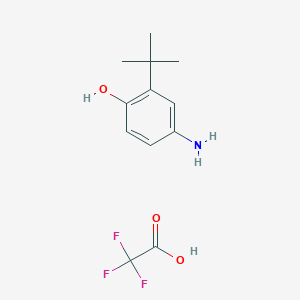
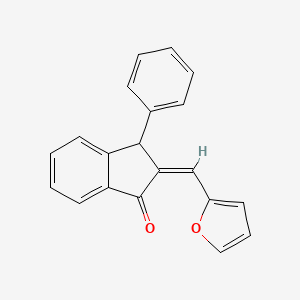
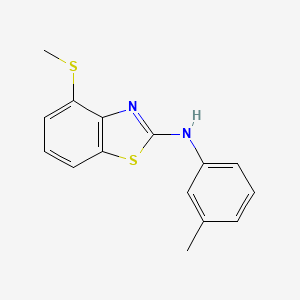
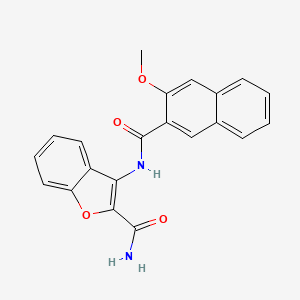
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2707300.png)
![2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707304.png)
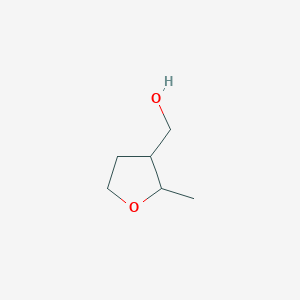
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)
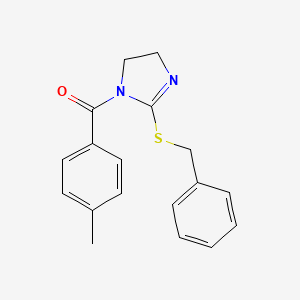
![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)
